

N-deacetyl-N-formylcolchicine cytotoxicity compared to thiocolchicine

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Compound Focus: N-deacetyl-N-formylcolchicine

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Cytotoxicity Comparison

The table below summarizes the **in vitro antiproliferative activity (IC₅₀)** of Thiocolchicine, **N-deacetyl-N-formylcolchicine** (Gloriosine), and Colchicine against a panel of human cancer cell lines after a 48-hour exposure [1].

IC₅₀ Values (nM) in Human Cancer Cell Lines [1]

Cell Line	Tissue Origin	N-deacetyl-N-formylcolchicine (Gloriosine)	Thiocolchicine (from study)	Colchicine (Positive Control)
A549	Lung	32.61	45.21	42.15
HCT-116	Colon	38	41.2	42.9
MIA PaCa-2	Pancreas	41.92	45.98	41.25
MCF-7	Breast	45.2	50.21	43.25
HL-60	Leukemia	48.21	52.36	40.12

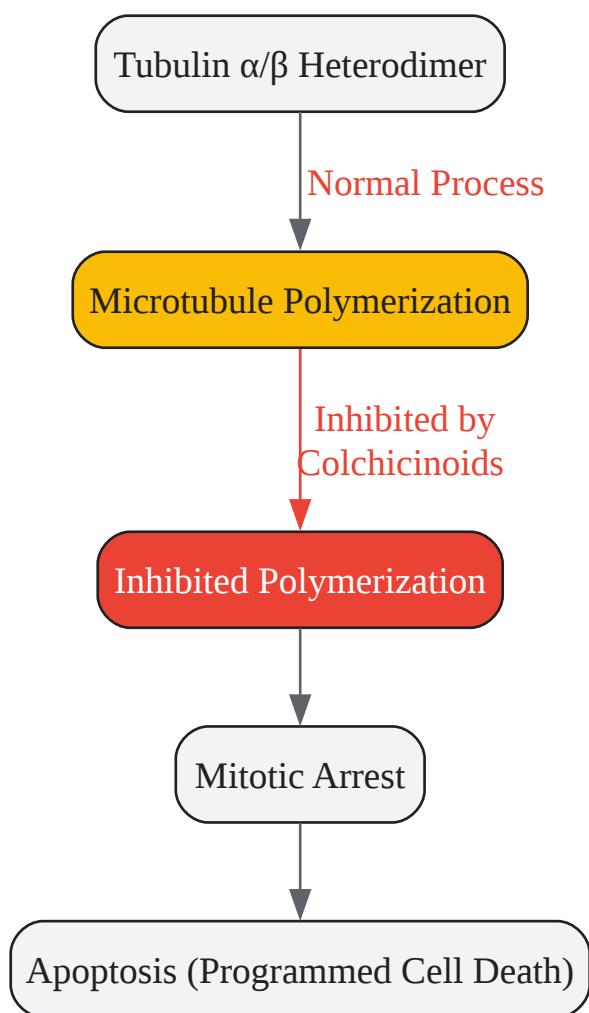
Cell Line	Tissue Origin	N-deacetyl-N-formylcolchicine (Gloriosine)	Thiocolchicine (from study)	Colchicine (Positive Control)
Normal MCF-10A	Breast (Normal)	700.48	Information missing	Information missing

Key Findings:

- **Potency:** **N-deacetyl-N-formylcolchicine** (Gloriosine) demonstrated **significant and selective antiproliferative activity** against all tested cancer cell lines, with IC_{50} values ranging from ~33 to 100 nM [1].
- **Comparative Efficacy:** In this study, gloriosine was slightly more potent than thiocolchicine across multiple cell lines and showed comparable potency to colchicine itself [1].
- **Selectivity:** Gloriosine was significantly less toxic against the normal breast cell line (MCF-10A), suggesting a **selective cytotoxicity towards cancer cells** [1].
- **Additional Activities:** The study also reported that gloriosine induced the formation of apoptotic bodies and inhibited cell migration in a wound healing assay using A549 lung cancer cells [1].

Mechanisms of Action and Structural Basis

The cytotoxicity of both thiocolchicine and **N-deacetyl-N-formylcolchicine** originates from their interaction with tubulin, but their efficacy is influenced by their distinct chemical structures.



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- **Shared Mechanism:** Both compounds are tubulin-binding agents that inhibit microtubule polymerization. Microtubules are critical components of the cell's cytoskeleton and are essential for cell division (mitosis). Inhibiting their formation leads to **mitotic arrest and ultimately triggers apoptosis** (programmed cell death) in rapidly dividing cells like cancer cells [1].
- **Structural Insights:**
 - **Thiocolchicine:** A semi-synthetic derivative of colchicine where the oxygen atom on the C-ring (tropolone ring) is replaced by a sulfur atom. This modification is responsible for its muscle relaxant properties when glycosylated (as thiocolchicoside) and influences its pharmacological profile [2] [1].
 - **N-deacetyl-N-formylcolchicine (Gloriosine):** This natural analog features a **formyl group (-CHO)** instead of an acetyl group (-COCH₃) on the side chain at the 7-position (on the B-ring). Molecular docking studies suggest that despite this change, gloriosine maintains a high affinity for the colchicine-binding site on tubulin, which explains its potent cytotoxicity [1].

Research Significance and Context

- **Novel Lead Compound:** The search results identify gloriosine as a **potential lead for anticancer drug discovery**. Its potent and selective cytotoxicity, combined with its natural origin, makes it a promising candidate for further development and structural optimization [1].
- **Overcoming Colchicine Limitations:** Colchicine itself has not been approved as an anticancer drug due to issues like toxicity and the induction of multidrug resistance. Investigating analogs like thiocolchicine and gloriosine helps researchers find compounds with improved therapeutic windows and efficacy profiles [1].

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References

1. Antiproliferative Potential of Gloriosine: A Lead for Anticancer ... [pmc.ncbi.nlm.nih.gov]

2. Forced degradation study of thiocolchicoside [sciencedirect.com]

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